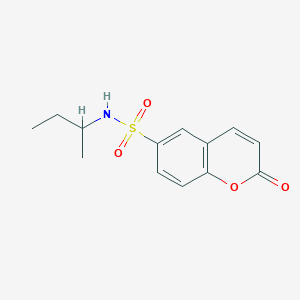

N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide

Description

N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic coumarin sulfonamide derivative. These compounds are characterized by a 2-oxo-2H-chromene (coumarin) core substituted at the 6-position with a sulfonamide group. The butan-2-yl substituent on the sulfonamide nitrogen introduces steric and electronic variations that influence physicochemical properties and biological activity.

Properties

IUPAC Name |

N-butan-2-yl-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-3-9(2)14-19(16,17)11-5-6-12-10(8-11)4-7-13(15)18-12/h4-9,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZGVINYWXRUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 2-oxo-2H-chromene-6-sulfonyl chloride with butan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps can be optimized using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide is studied for its reactivity and potential as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable intermediate in organic synthesis.

Biology

The compound exhibits significant biological activities, making it an interesting candidate for further research. Notably, it has been investigated for:

- Antioxidant Properties : Studies have shown that chromene derivatives can scavenge free radicals, thus potentially preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential against various diseases. Case studies highlight its:

- Anticancer Activity : Preliminary investigations reveal that it may induce apoptosis in cancer cells through specific molecular pathways.

- Antibacterial Properties : Recent studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antibacterial agent.

Industry Applications

The compound's unique properties also lend themselves to industrial applications:

- Material Science : N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide is being explored for use in developing new materials with enhanced properties.

- Pharmaceutical Development : Its role as a precursor in synthesizing other valuable compounds positions it as a candidate for pharmaceutical innovation.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide with analogous derivatives from the literature, focusing on substituent effects, synthesis yields, molecular properties, and biological activities.

Substituent Variations and Physicochemical Properties

Key coumarin-6-sulfonamide derivatives and their properties are summarized below:

Key Trends :

- Alkyl vs. Aromatic Substituents : Linear alkyl chains (e.g., n-butyl, n-propyl) generally yield higher synthesis efficiencies (88–93%) compared to aromatic substituents (70–86%) . However, aromatic groups like 4-chlorophenyl enhance target affinity due to π-π interactions in BRD4 binding .

- Lipophilicity : Chlorophenyl and tert-butyl substituents (e.g., [[1], compound 8]) increase logP values, improving membrane permeability but risking solubility limitations.

BRD4 Inhibition

Derivatives with aromatic substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) exhibit superior BRD4 inhibitory activity (IC₅₀ < 1 µM) compared to alkyl-substituted analogs (IC₅₀ > 5 µM) . This aligns with the role of aromatic moieties in mimicking acetylated lysine residues in bromodomains.

Apoptotic Activity

Compounds like N-(4-sulfamoylphenyl)-2-oxo-2H-chromene-6-sulfonamide (4a) induce apoptosis in cancer cells (e.g., HepG2) via caspase-3 activation . The sulfamoyl group enhances cellular uptake, while alkyl chains may reduce efficacy due to lower polarity.

Antidiabetic Potential

3-Substituted-2-oxo-2H-chromene-6-sulfonamides inhibit α-amylase and α-glucosidase (IC₅₀: 12–45 µM), with electron-withdrawing groups (e.g., cyano) improving activity .

Biological Activity

N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide is a compound that has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide belongs to the class of chromene derivatives, characterized by a chromene backbone with a sulfonamide group. The general structure can be represented as follows:

The biological activity of N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing various signaling pathways.

- Gene Expression Alteration : The compound may affect the expression of genes related to its biological activities.

Anti-inflammatory Activity

Research indicates that N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines. For instance, in a study evaluating various chromene derivatives, this compound demonstrated an inhibition rate exceeding 90% at specific concentrations against key inflammatory markers such as TNF-alpha and IL-6 .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, reducing oxidative stress in cellular models. The antioxidant activity was quantified using DPPH and ABTS assays, where it showed IC50 values comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide has demonstrated promising anticancer properties in various studies. A notable study assessed its cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The results indicated that the compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, highlighting its potential as an anticancer agent .

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on the chromene scaffold. Among these, N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide was identified as the most potent with respect to its antiproliferative activity against breast cancer cells (MCF7), achieving an IC50 of 7 µM .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound using animal models. Results indicated a significant reduction in paw edema in rats treated with N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide compared to controls, suggesting its efficacy in managing inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.